molecular formula C33H37NO12 B035154 Barminomycin I CAS No. 108147-17-7

Barminomycin I

Cat. No. B035154
M. Wt: 639.6 g/mol
InChI Key: WFTIALXZVDZJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barminomycin I is a natural product antibiotic that was first isolated from the fermentation broth of Streptomyces sp. in 1971. It belongs to the anthracycline family of antibiotics and possesses potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi and parasites. Barminomycin I has attracted interest from scientists due to its unique chemical structure, complex biosynthesis pathway, and potential therapeutic applications.

Scientific Research Applications

Unique Structural Properties

Barminomycin I, known for its potent antitumor properties, is distinguished by its unique eight-membered azomethine or carbinolamine structure. This structure contributes to its exceptional activity in cancer research. (Ikeda et al., 1990)

Anticancer Agent Characteristics

Barminomycin belongs to the anthracycline class of anticancer agents, displaying a thousand-fold more cytotoxicity than doxorubicin, a commonly used anthracycline. Its high selectivity for 5'-GC-3' sequences in DNA makes it a significant focus in cancer treatment research. The stability and activity of barminomycin-DNA adducts provide insights into designing new anthracycline derivatives with enhanced effectiveness. (Kimura et al., 2010)

Synthesis and Activity

A synthesized barminomycin analog showed stronger in vitro activity than its parent compound, daunomycin. This highlights the potential of barminomycin analogs in developing more effective chemotherapeutic agents. (Ikeda & Ajito, 1991)

DNA Interaction

Barminomycin forms GC-specific adducts and virtual interstrand crosslinks with DNA, indicating a high degree of selectivity and stability in its interaction with genetic material. This property is crucial for its potent antitumor activity and serves as a model for understanding DNA-drug interactions. (Perrin et al., 1999)

Real-time Detection of Adducts

Barminomycin's use in research includes the detection of drug-DNA adducts, facilitating the monitoring of drug responses in patients undergoing anthracycline treatment. (Spencer et al., 2003)

Pre-activated Analogue of Adriamycin

Barminomycin functions as a pre-activated analogue of Adriamycin, another anthracycline, forming DNA adducts without the need for activation by formaldehyde. This unique characteristic makes barminomycin a critical subject in cancer therapy research. (Moufarij et al., 2001)

properties

CAS RN

108147-17-7

Product Name

Barminomycin I

Molecular Formula

C33H37NO12

Molecular Weight

639.6 g/mol

IUPAC Name

9-acetyl-4,6,9,11-tetrahydroxy-7-[[2-(2-hydroxypropyl)-4,10-dimethyl-4,6a,7,8,10,10a-hexahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H37NO12/c1-13(35)8-22-43-14(2)12-34-19-9-23(44-15(3)32(19)46-22)45-21-11-33(42,16(4)36)10-18-25(21)31(41)27-26(29(18)39)28(38)17-6-5-7-20(37)24(17)30(27)40/h5-7,12-15,19,21-23,32,35,37,39,41-42H,8-11H2,1-4H3

InChI Key

WFTIALXZVDZJDB-UHFFFAOYSA-N

SMILES

CC1C=NC2CC(OC(C2OC(O1)CC(C)O)C)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O

Canonical SMILES

CC1C=NC2CC(OC(C2OC(O1)CC(C)O)C)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O

synonyms

antibiotic SN-07 chromophore
barminomycin I
SN-07 chromophore

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barminomycin I
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Barminomycin I
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Barminomycin I
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Barminomycin I
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Barminomycin I
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Barminomycin I

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